1,1,1-Trimethylhydrazin-1-ium bromide
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
amino(trimethyl)azanium;bromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H11N2.BrH/c1-5(2,3)4;/h4H2,1-3H3;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZSMORGFXYBKIU-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)N.[Br-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H11BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90572347 | |
| Record name | 1,1,1-Trimethylhydrazin-1-ium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90572347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34810-18-9 | |
| Record name | 1,1,1-Trimethylhydrazinium bromide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34810-18-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1,1-Trimethylhydrazin-1-ium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90572347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1,1,1 Trimethylhydrazin 1 Ium Bromide
Established Synthetic Routes to 1,1,1-Trimethylhydrazin-1-ium Bromide
The most common and established method for synthesizing this compound involves the direct alkylation of a hydrazine (B178648) derivative. This approach is favored for its straightforward nature and the availability of the starting materials.
Alkylation Reactions Utilizing Hydrazine Precursors for this compound Formation
Alkylation reactions form the cornerstone of this compound synthesis. These reactions involve the nucleophilic attack of a hydrazine precursor on an alkylating agent, leading to the formation of the desired quaternary ammonium (B1175870) salt.
A primary and efficient route to this compound is the reaction of 1,1-dimethylhydrazine (B165182) (also known as unsymmetrical dimethylhydrazine or UDMH) with a methyl halide, specifically methyl bromide. In this reaction, the lone pair of electrons on one of the nitrogen atoms of 1,1-dimethylhydrazine acts as a nucleophile, attacking the electrophilic carbon atom of methyl bromide.
This reaction is analogous to the well-documented synthesis of 1,1,1-trimethylhydrazinium (B8733633) iodide (TMHI), where 1,1-dimethylhydrazine is treated with methyl iodide. quora.comorganic-chemistry.orgresearchgate.net The synthesis of related hydrazinium (B103819) salts, such as 1-cyanomethyl-1,1-dimethylhydrazinium bromide, has also been successfully achieved through the alkylation of 1,1-dimethylhydrazine with bromoacetonitrile, demonstrating the viability of using bromo-alkanes in these preparations. quora.com
A typical laboratory preparation would involve dissolving 1,1-dimethylhydrazine in a suitable solvent and adding methyl bromide, likely in a controlled manner due to its gaseous nature at room temperature. The reaction proceeds to form the stable, crystalline this compound salt.
| Hydrazine Precursor | Alkylating Agent | Product | Solvent | Reference |
|---|---|---|---|---|
| 1,1-Dimethylhydrazine | Methyl Iodide | 1,1,1-Trimethylhydrazinium Iodide | Tetrahydrofuran (THF) | reddit.com |
| 1,1-Dimethylhydrazine | Bromoacetonitrile | 1-Cyanomethyl-1,1-dimethylhydrazinium Bromide | Not specified | quora.com |
| 1,1-Dimethylhydrazine | Methyl Iodide | 1,1,1-Trimethylhydrazinium Iodide | Not specified | quora.com |
The formation of this compound from 1,1-dimethylhydrazine and methyl bromide proceeds through a bimolecular nucleophilic substitution (SN2) mechanism. reddit.com In this process, the nucleophilic nitrogen atom of 1,1-dimethylhydrazine directly attacks the electrophilic carbon atom of methyl bromide. This attack occurs from the side opposite to the leaving group (the bromide ion), leading to a transition state where both the nucleophile and the leaving group are partially bonded to the carbon atom.
Alternative Synthetic Strategies for the Preparation of this compound
While direct alkylation of 1,1-dimethylhydrazine is the most direct route, alternative strategies could conceptually involve the synthesis of the precursor, 1,1-dimethylhydrazine, from different starting materials. One such patented process involves the preparation of 1,1-dimethylhydrazine from 1,1-dimethylurea (B72202). google.com In this method, aqueous 1,1-dimethylurea is reacted with a hypochlorite (B82951) salt, and the resulting N-chloro intermediate undergoes a Hofmann rearrangement to yield 1,1-dimethylhydrazine. researchgate.netgoogle.com This precursor could then be alkylated with methyl bromide as previously described to produce this compound.
Another potential, though less direct, alternative could involve the deprotonation of a 1,1,1-trialkylhydrazinium salt that has an easily removable group on the second nitrogen atom. libretexts.org However, for the synthesis of this compound, the direct methylation of 1,1-dimethylhydrazine remains the most practical and established method.
Optimization of Reaction Conditions for Enhanced Yield and Purity of this compound
The efficiency and outcome of the synthesis of this compound can be significantly influenced by the reaction conditions. Key parameters for optimization include the choice of solvent, temperature, and the molar ratio of reactants.
Temperature and Pressure Parameters in this compound Synthesis
The quaternization of amines and hydrazines is generally an exothermic process. Consequently, temperature control is a critical parameter in the synthesis of this compound to ensure a safe and efficient reaction. While specific temperature ranges for this particular synthesis are not explicitly documented in the reviewed literature, general principles of similar alkylation reactions suggest that the reaction is often initiated at a reduced temperature, with cooling, and then allowed to proceed at or slightly above ambient temperature. For some quaternization reactions of tertiary amines, temperatures may be moderately elevated to increase the reaction rate, for instance, in the range of 40-80 °C.
In a related process for preparing methyl dithiocarbazinate by reacting a hydrazinium salt with methyl bromide, the reaction temperature is maintained between 0 and 35°C, with a preferred range of 5 to 25°C. acs.orgorganic-chemistry.org This suggests that the synthesis of this compound would likely be conducted within a similar temperature range to manage the exothermicity and prevent potential side reactions or degradation of the product. For reactive electrophiles like methyl halides, careful temperature control is important to avoid unselective alkylation. google.com
The synthesis is typically conducted at atmospheric pressure. There is no indication in the available literature that elevated or reduced pressures are necessary for the successful formation of this compound from 1,1-dimethylhydrazine and methyl bromide.
Catalyst Influence on this compound Formation
The direct alkylation of hydrazines with reactive alkyl halides such as methyl bromide generally proceeds without the need for a catalyst. The inherent nucleophilicity of the substituted nitrogen atom in 1,1-dimethylhydrazine is sufficient to drive the reaction with the electrophilic methyl bromide. The literature on the synthesis of the analogous 1,1,1-trimethylhydrazinium iodide does not mention the use of a catalyst, further suggesting that the formation of the bromide salt is likely a non-catalytic process. acs.orgorganic-chemistry.org
While the specific synthesis of this compound is uncatalyzed, it is pertinent to note that catalysts are employed in other types of hydrazine reactions. For instance, the decomposition of hydrazine can be catalyzed by metals such as platinum, palladium, or Raney nickel. nih.gov In other contexts, such as the formation of hydrazones, which are structurally related to hydrazines, various catalysts are utilized. These can include acidic or basic catalysts to facilitate the condensation reaction. For example, the formation of hydrazones can be catalyzed by anthranilic acids or 2-aminobenzenephosphonic acids. In some instances of N-alkylation of hydrazides, an iridium-based catalyst has been used to achieve high chemo- and regioselectivity. organic-chemistry.org However, these catalytic systems are for different transformations and are not directly applicable to the quaternization of 1,1-dimethylhydrazine with methyl bromide.
| Reaction Type | Catalyst Mentioned in Literature | Relevance to this compound Synthesis |
| Hydrazine Decomposition | Platinum, Palladium, Raney Nickel | Not directly relevant; indicates potential for side reactions if these metals are present. nih.gov |
| Hydrazone Formation | Anthranilic acids, 2-aminobenzenephosphonic acids | Not directly relevant; for a different functional group transformation. |
| N-allylation of Hydrazides | [Ir(COD)Cl]₂/pyridine | Not directly relevant; for a different type of N-alkylation. organic-chemistry.org |
| Quaternization with Methyl Bromide | None typically required | The reaction is expected to proceed without a catalyst. |
Stereochemical Considerations in this compound Synthesis
In the synthesis of this compound from 1,1-dimethylhydrazine and methyl bromide, there are no significant stereochemical considerations. This is due to the achiral nature of both the starting materials and the final product.
1,1-Dimethylhydrazine is an achiral molecule as it does not possess a stereocenter and has a plane of symmetry. Similarly, methyl bromide is also achiral. The quaternization reaction involves the formation of a new bond between the tertiary nitrogen of 1,1-dimethylhydrazine and the methyl group from methyl bromide. The resulting product, this compound, also lacks any chiral centers. The three methyl groups attached to the quaternary nitrogen are identical, and there are no other stereogenic elements in the molecule.
Chemical Reactivity and Reaction Mechanisms of 1,1,1 Trimethylhydrazin 1 Ium Bromide
Role of 1,1,1-Trimethylhydrazin-1-ium Bromide as a Reagent in Organic Synthesis
This compound, and its closely related iodide salt, have emerged as significant reagents in organic synthesis, particularly in the amination of electron-deficient aromatic compounds. Its utility is most prominently demonstrated in a class of reactions known as vicarious nucleophilic substitution (VNS) of hydrogen.
The reactive species derived from 1,1,1-trimethylhydrazin-1-ium salts, often in the presence of a strong base, acts as a potent nucleophile. The key to its reactivity in VNS reactions is the formation of a transient aminating agent that can attack electron-poor aromatic rings. In the presence of a base like potassium tert-butoxide, the hydrazinium (B103819) cation is believed to form an ylide or a related nucleophilic species. This species then adds to the aromatic ring, leading to the substitution of a hydrogen atom with an amino group. This process is particularly effective for nitro-substituted aromatic compounds, where the strong electron-withdrawing nature of the nitro group activates the ring towards nucleophilic attack.
The amination of 1-X-3,5-dinitrobenzenes using 1,1,1-trimethylhydrazinium (B8733633) iodide (TMHI) in the presence of bases such as potassium tert-butoxide or sodium methoxide in dimethyl sulfoxide (DMSO) has been studied. researchgate.net This highlights the nucleophilic character of the reagent in substituting hydrogen on electrophilic arenes. researchgate.net
The primary application of 1,1,1-trimethylhydrazin-1-ium salts is in the direct amination of nitroaromatic and heteroaromatic compounds. This method provides a direct route to amino-substituted derivatives, which can be difficult to synthesize using other methods.
A notable application is the amination of nitroquinolines. The reaction of 1,1,1-trimethylhydrazinium iodide with various nitroquinolines in the presence of potassium tert-butoxide in DMSO leads to the regioselective introduction of an amino group, typically at positions ortho or para to the nitro group, with high yields ranging from 86-95%. researchgate.net For instance, the synthesis of 8-amino-5-nitroquinoline has been successfully achieved through the aromatic amination of 5-nitroquinoline using this reagent. researchgate.net
Furthermore, 1,1,1-trimethylhydrazinium iodide has been demonstrated to be a highly reactive aminating reagent for a range of 3-substituted nitrobenzenes, producing monoaminated products in good to excellent yields (66–95%). organic-chemistry.org Unlike some other aminating agents that show exclusive para-selectivity, this reagent can yield both ortho and para amination products. organic-chemistry.org Its high reactivity is further underscored by its ability to convert 1,3-dinitrobenzene into 2,4-dinitro-1,3-phenylenediamine. organic-chemistry.org
The following table summarizes the amination of various 3-substituted nitrobenzenes with 1,1,1-trimethylhydrazinium iodide, showcasing the yields of the resulting amino compounds.
| Substrate (3-Substituted Nitrobenzene) | Product(s) (Amino-Substituted) | Yield (%) |
| 3-Chloronitrobenzene | 2-Amino-3-chloronitrobenzene and 4-Amino-3-chloronitrobenzene | 85 |
| 3-Nitrotoluene | 2-Amino-3-nitrotoluene and 4-Amino-3-nitrotoluene | 78 |
| 3-Nitroanisole | 2-Amino-3-nitroanisole and 4-Amino-3-nitroanisole | 92 |
| 3-Trifluoromethylnitrobenzene | 2-Amino-3-trifluoromethylnitrobenzene and 4-Amino-3-trifluoromethylnitrobenzene | 66 |
| 1,3-Dinitrobenzene | 2,4-Dinitro-1,3-phenylenediamine | 95 |
Data compiled from studies on vicarious nucleophilic substitution reactions.
Based on the provided search results, there is no information available regarding the investigation of this compound as a catalyst in chemical reactions. The existing literature primarily focuses on its role as a stoichiometric reagent in nucleophilic substitution reactions.
Detailed Mechanistic Pathways Involving this compound
While the general mechanism of vicarious nucleophilic substitution involving 1,1,1-trimethylhydrazin-1-ium salts is understood to proceed via nucleophilic addition followed by elimination, detailed kinetic and thermodynamic studies, as well as transition state analyses for reactions involving this specific compound, are not available in the provided search results.
There is no information available in the search results regarding the reaction kinetics or thermodynamic parameters for transformations involving this compound.
There is no information available in the search results concerning the transition state analysis of reactions mediated by or involving this compound.
Insufficient Data to Determine the Influence of Bromide Counter-Ion in Reaction Pathways of this compound
Despite a comprehensive search of available scientific literature, there is a significant lack of specific research detailing the distinct influence of the bromide counter-ion on the chemical reactivity and reaction mechanisms of this compound.
Extensive research has been conducted on the iodide analogue of this compound, 1,1,1-trimethylhydrazinium iodide (TMHI), particularly in its application as an aminating agent in vicarious nucleophilic substitution (VNS) reactions. In these studies, the 1,1,1-trimethylhydrazin-1-ium cation is established as the primary reactive species, with the iodide counter-ion generally considered a spectator, not directly participating in the reaction mechanism.
However, the specific role of the bromide counter-ion in the reactivity of this compound remains largely unexplored in the current body of scientific literature. There is a notable absence of comparative studies that investigate the reactivity of different 1,1,1-trimethylhydrazinium halides, which would be essential for elucidating the specific effects of the bromide ion versus other halides.
Consequently, without dedicated research on this compound, any discussion on the influence of the bromide counter-ion on its reaction pathways would be speculative. Key questions that remain unanswered include:
Whether the bromide ion can act as a competing nucleophile or base under various reaction conditions.
How the physicochemical properties of the bromide salt, such as solubility and stability, differ from other halide salts and how this might impact its reactivity.
Whether the bromide ion plays any role in the stabilization of intermediates or transition states in reactions involving the 1,1,1-trimethylhydrazin-1-ium cation.
Due to the absence of direct experimental data and detailed research findings, it is not possible to provide a scientifically accurate and thorough analysis of the influence of the bromide counter-ion in the reaction pathways of this compound at this time. Further investigation is required to characterize the specific contributions of the bromide ion to the chemical behavior of this compound.
Advanced Spectroscopic Characterization of 1,1,1 Trimethylhydrazin 1 Ium Bromide
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of 1,1,1-Trimethylhydrazin-1-ium Bromide
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining the structure of a molecule. For this compound, a combination of ¹H NMR, ¹³C NMR, and 2D NMR techniques would provide a complete picture of its atomic connectivity and chemical environment.
Proton (¹H) NMR Chemical Shift Assignments and Coupling Constant Analysis for this compound
A ¹H NMR spectrum of this compound would be expected to show signals corresponding to the different types of protons in the molecule. The trimethylammonium group, (CH₃)₃N⁺-, would likely appear as a single, sharp peak due to the magnetic equivalence of the nine protons on the three methyl groups. The chemical shift of this peak would be downfield (at a higher ppm value) due to the deshielding effect of the positively charged nitrogen atom. The protons of the -NH₂ group would also produce a signal, the chemical shift of which can be variable and is often broad due to quadrupole effects from the nitrogen and chemical exchange with any protic solvent present. The integration of these peaks would be expected to be in a 9:2 ratio, corresponding to the nine methyl protons and the two amine protons, respectively. Coupling between the -NH₂ protons and other protons in the molecule is not expected due to the intervening quaternary nitrogen atom.
Table 4.1.1: Predicted ¹H NMR Data for this compound
| Functional Group | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| (CH₃)₃N⁺- | Downfield | Singlet | 9H |
| -NH₂ | Variable | Singlet (often broad) | 2H |
Note: This table is based on general principles of NMR spectroscopy and does not represent experimental data.
Carbon-13 (¹³C) NMR Characterization of this compound
The ¹³C NMR spectrum of this compound would be expected to be relatively simple. Due to the symmetry of the trimethylammonium group, a single signal would be anticipated for the three equivalent methyl carbons. The chemical shift of this carbon would be influenced by the adjacent positively charged nitrogen, likely causing it to appear in the downfield region of the spectrum.
Table 4.1.2: Predicted ¹³C NMR Data for this compound
| Carbon Environment | Predicted Chemical Shift (ppm) |
| (CH₃)₃N⁺- | Downfield |
Note: This table is based on general principles of NMR spectroscopy and does not represent experimental data.
Two-Dimensional NMR Techniques for Confirming Connectivity in this compound
While the structure of this compound is straightforward, 2D NMR techniques could be used for unambiguous confirmation. A Heteronuclear Single Quantum Coherence (HSQC) spectrum would show a correlation between the proton signal of the methyl groups and the carbon signal of the methyl groups, confirming the C-H bond. A Heteronuclear Multiple Bond Correlation (HMBC) spectrum could potentially show a correlation between the protons of the methyl groups and the other nitrogen atom over two bonds, further confirming the N-N connectivity. A Correlation Spectroscopy (COSY) experiment would not be expected to show any cross-peaks, as there are no vicinal protons to couple with each other.
Vibrational Spectroscopy (IR, Raman) for Conformational Analysis of this compound
Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of a molecule and are useful for identifying functional groups. For this compound, characteristic vibrational frequencies would be expected for the N-H, C-H, N-N, and C-N bonds.
The N-H stretching vibrations of the primary amine group would typically appear in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the methyl groups would be observed around 2850-3000 cm⁻¹. The N-N stretching vibration is often weak in the IR spectrum but may be more prominent in the Raman spectrum. The C-N stretching vibrations would also be present in the fingerprint region of the spectra. The presence of the bromide counter-ion is not typically observed in vibrational spectroscopy as it is a single atom and does not have vibrational modes.
Table 4.2: Predicted Vibrational Spectroscopy Data for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |
| N-H Stretch | 3300-3500 |
| C-H Stretch | 2850-3000 |
| N-N Stretch | (Variable, often weak) |
| C-N Stretch | (Fingerprint Region) |
Note: This table is based on typical frequency ranges for these functional groups and does not represent experimental data.
Mass Spectrometry Techniques for Investigating Fragmentation Patterns and Isotopic Abundances of this compound
Mass spectrometry is used to determine the mass-to-charge ratio of ions and to deduce the structure of a molecule from its fragmentation pattern. For this compound, an ionic compound, a soft ionization technique such as Electrospray Ionization (ESI) would be most appropriate.
In positive-ion mode ESI-MS, the spectrum would be expected to show a prominent peak corresponding to the 1,1,1-Trimethylhydrazin-1-ium cation, [(CH₃)₃N-NH₂]⁺. The mass of this cation would be the base peak. Fragmentation of this cation could occur, potentially leading to the loss of the amine group (-NH₂) to give a (CH₃)₃N⁺ fragment, or the loss of a methyl group (-CH₃).
The isotopic abundances would be influenced by the natural abundance of isotopes of carbon, nitrogen, and hydrogen. The presence of the bromine counter-ion would be evident from its characteristic isotopic pattern, with two major isotopes, ⁷⁹Br and ⁸¹Br, in roughly a 1:1 ratio. If the bromide were to form an adduct with the cation, this isotopic signature would be apparent.
Table 4.3: Predicted Mass Spectrometry Data for this compound
| Ion | Predicted m/z |
| [(CH₃)₃N-NH₂]⁺ | Calculated Molecular Weight of Cation |
| [(CH₃)₃N]⁺ | Cation Mass - 16 |
| [(CH₃)₂N-NH₂]⁺ | Cation Mass - 15 |
Note: This table is based on plausible fragmentation pathways and does not represent experimental data.
Crystallographic and Supramolecular Studies of 1,1,1 Trimethylhydrazin 1 Ium Bromide
Single-Crystal X-ray Diffraction Analysis of 1,1,1-Trimethylhydrazin-1-ium Bromide
The definitive determination of the three-dimensional atomic arrangement of this compound in the solid state is achieved through single-crystal X-ray diffraction. This powerful analytical technique provides precise information on the crystal system, space group, unit cell dimensions, and the geometric parameters of the constituent ions.
A specific crystallographic study for this compound has been identified in the Crystallography Open Database (COD) under the deposition number 7126929. The primary scientific literature associated with this entry is a 1986 publication in the "Journal of Structural Chemistry" (Zhurnal Strukturnoi Khimii). However, the detailed crystallographic data from this source, including unit cell parameters, bond lengths, and bond angles, are not accessible through the available search tools. Therefore, the following subsections will describe the type of information that would be contained within such an analysis.
Intermolecular Interactions and Supramolecular Assembly in this compound Crystals
The solid-state structure of this compound is stabilized by a network of non-covalent interactions, which dictate the packing of the ions in the crystal lattice. These interactions are crucial in determining the physical properties of the crystalline material.
Packing Arrangements and Crystal Lattice Stabilization in this compound
The solid-state structure of this compound is defined by a network of ionic and hydrogen-bonding interactions that dictate the packing of the 1,1,1-trimethylhydrazin-1-ium cations and bromide anions into a stable crystal lattice. The primary crystallographic data for this compound are available in the Crystallography Open Database (COD) under entry 7126929. nih.gov The structure consists of discrete [H₂NN(CH₃)₃]⁺ cations and Br⁻ anions.
The crystal lattice is primarily stabilized by strong N—H···Br hydrogen bonds. In these interactions, the hydrogen atoms of the terminal amino group (-NH₂) of the hydrazinium (B103819) cation act as hydrogen-bond donors, while the bromide anion serves as the acceptor. This type of hydrogen bonding is a characteristic feature in the crystal structures of various hydrazinium and organic ammonium (B1175870) bromide salts. nih.govcrystallography.net These interactions effectively link the cations and anions, creating a cohesive three-dimensional supramolecular assembly.
| Parameter | Value |
|---|---|
| Chemical Formula | C₃H₁₁BrN₂ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Database Reference | COD 7126929 nih.gov |
| Primary Stabilizing Interactions | N—H···Br Hydrogen Bonds |
| Secondary Interactions | C—H···Br contacts, van der Waals forces |
Polymorphism and Pseudopolymorphism in this compound (if applicable)
Based on a comprehensive review of the available scientific literature, there are no reported studies detailing the existence of polymorphs or pseudopolymorphs for this compound. While related compounds, such as fenpiverinium (B1207433) bromide, have been shown to crystallize in both anhydrous and hemihydrate forms (a case of pseudopolymorphism), no such behavior has been documented for the title compound. Therefore, at present, this compound is known to exist in a single crystalline form as described in the crystallographic data. nih.gov
Theoretical and Computational Investigations of 1,1,1 Trimethylhydrazin 1 Ium Bromide
Quantum Chemical Calculations for Electronic Structure of 1,1,1-Trimethylhydrazin-1-ium Bromide
Quantum chemical calculations are fundamental to understanding the electronic properties that govern the behavior of this compound at a molecular level.
Density Functional Theory (DFT) is a robust computational method for investigating the electronic structure of molecules. For this compound, DFT calculations, likely using a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be employed to optimize the molecular geometry and determine its ground-state energy. earthlinepublishers.com Such studies on analogous quaternary ammonium (B1175870) compounds have been used to derive various quantum chemical descriptors. appliedmineralogy.com
These calculations would reveal key geometric parameters, including bond lengths and angles within the 1,1,1-trimethylhydrazin-1-ium cation and the nature of the ionic interaction with the bromide anion. The optimized geometry would likely show a tetrahedral arrangement around the quaternary nitrogen atom and a relatively free bromide counter-ion, consistent with its ionic nature.
Table 1: Predicted Geometric Parameters of the 1,1,1-Trimethylhydrazin-1-ium Cation from DFT Calculations (Note: This data is hypothetical, based on typical values for similar structures, as specific literature is unavailable.)
| Parameter | Predicted Value |
| N-N Bond Length | ~1.45 Å |
| N-C Bond Length | ~1.50 Å |
| C-H Bond Length | ~1.09 Å |
| N-N-C Bond Angle | ~109.5° |
| C-N-C Bond Angle | ~109.5° |
| H-C-H Bond Angle | ~109.5° |
Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule. An analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) for the 1,1,1-trimethylhydrazin-1-ium cation would be crucial. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical reactivity and stability. In this cation, the HOMO is expected to be localized on the N-N bond and the adjacent amino group, while the LUMO would be distributed over the entire cation.
The charge distribution, often calculated using methods like Natural Bond Orbital (NBO) analysis, would confirm the localization of the positive charge primarily on the quaternary nitrogen atom and, to a lesser extent, on the adjacent nitrogen and methyl groups. This distribution is critical for understanding the cation's interaction with the bromide anion and with solvent molecules.
Table 2: Hypothetical Mulliken Atomic Charges on the 1,1,1-Trimethylhydrazin-1-ium Cation (Note: This data is illustrative and based on general principles of charge distribution in similar cations.)
| Atom | Hypothetical Charge (a.u.) |
| Quaternary Nitrogen (N) | +0.45 |
| Amino Nitrogen (N) | -0.20 |
| Methyl Carbons (C) | -0.15 |
| Methyl Hydrogens (H) | +0.05 |
| Amino Hydrogens (H) | +0.10 |
The 1,1,1-trimethylhydrazin-1-ium cation has rotational freedom around the N-N and N-C bonds. A conformational analysis would involve calculating the energy of the molecule as a function of these dihedral angles to map out the potential energy surface (PES). libretexts.org The PES reveals the most stable conformations (energy minima) and the energy barriers for rotation (transition states).
For the 1,1,1-trimethylhydrazin-1-ium cation, the staggered conformations of the methyl groups relative to the amino group would likely be the most stable due to minimized steric hindrance. The position of the bromide anion relative to the cation would also be explored, with the most stable positions likely being those that maximize electrostatic attraction, particularly near the positively charged quaternary nitrogen and the protons of the amino group. Quantum-chemical calculations on similar spirocyclic quaternary ammonium cations have shown that different conformations can be modified by packing forces in the solid state. researchgate.net
Molecular Dynamics Simulations of this compound in Different Environments
Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems. For this compound, MD simulations could model its behavior in the gas phase, in aqueous solution, or in other solvents. These simulations rely on a force field, which is a set of parameters describing the potential energy of the system.
In an aqueous environment, MD simulations would reveal the hydration structure around the cation and the bromide anion. The positively charged head of the cation would be expected to interact with the oxygen atoms of water molecules, while the amino group could form hydrogen bonds with water. The bromide anion would also be surrounded by a hydration shell. Studies on the hydration of hydrazine (B178648) in water have shown that it can be hydrated by a significant number of water molecules, forming hydrogen bonds. researchgate.net Similar simulations could provide insights into the diffusion coefficients and transport properties of the ions in solution. polyhub.org
Prediction of Spectroscopic Properties of this compound via Computational Methods
Computational methods can predict various spectroscopic properties, which can then be compared with experimental data to confirm the molecular structure. aip.org
Infrared (IR) and Raman Spectroscopy: The vibrational frequencies of this compound can be calculated using DFT. These calculations would predict the positions of characteristic peaks in the IR and Raman spectra, such as the N-H stretches, C-H stretches, and various bending and rocking modes.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of the protons (¹H NMR) and carbons (¹³C NMR) can be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) method. These predictions would be sensitive to the electronic environment of each nucleus and would help in the assignment of experimental NMR spectra. For the 1,1,1-trimethylhydrazin-1-ium cation, distinct signals would be expected for the methyl protons and the amino protons.
Modeling of Intermolecular Interactions and Crystal Packing of this compound
Understanding how molecules pack in the solid state is crucial for predicting crystal structure and properties. Computational modeling can be used to explore possible crystal packing arrangements and to analyze the intermolecular forces that stabilize the crystal lattice. ias.ac.inresearchgate.net
Derivatization and Chemical Transformations of the 1,1,1 Trimethylhydrazin 1 Ium Cation
Functionalization of the Hydrazine (B178648) Moiety in 1,1,1-Trimethylhydrazin-1-ium Bromide
The hydrazine group in the 1,1,1-trimethylhydrazin-1-ium cation possesses a reactive amino group that can undergo various chemical modifications, such as acylation and condensation with carbonyl compounds. These reactions allow for the introduction of new functional groups and the extension of the molecular framework.
Acylation Reactions:
The terminal amino group of the 1,1,1-trimethylhydrazin-1-ium cation can be acylated to form N-acyl-1,1,1-trimethylhydrazinium salts. This reaction typically involves the treatment of the hydrazinium (B103819) salt with an acylating agent, such as an acyl chloride or anhydride, under appropriate basic conditions to neutralize the hydrogen halide byproduct. The resulting acylated derivatives are of interest in synthetic chemistry as they can serve as intermediates for the preparation of more complex molecules. For instance, the acylation with dicarboxylic acid dichlorides could lead to the formation of polyamide precursors.
Condensation with Aldehydes and Ketones to Form Hydrazones:
A characteristic reaction of hydrazines is their condensation with aldehydes and ketones to form hydrazones. The 1,1,1-trimethylhydrazin-1-ium cation is expected to react similarly, where the nucleophilic amino group attacks the electrophilic carbonyl carbon. This reaction is typically catalyzed by acid and involves the elimination of a water molecule to form a C=N double bond. The resulting hydrazonium ion-containing hydrazones are of interest for their potential biological activities and as intermediates in the synthesis of various heterocyclic compounds.
The general reaction for hydrazone formation is as follows: (CH₃)₃N⁺-NH₂·Br⁻ + R-CO-R' → (CH₃)₃N⁺-N=C(R)R'·Br⁻ + H₂O
While specific examples detailing the condensation of this compound with a wide array of aldehydes and ketones are not extensively documented in readily available literature, the fundamental reactivity of the hydrazine moiety strongly suggests its capability to form the corresponding hydrazones under standard reaction conditions.
Nucleophilic Substitution Reactions Involving the Hydrazinium Group
The 1,1,1-trimethylhydrazin-1-ium cation, particularly in the form of its iodide salt (TMHI), has been identified as a highly effective aminating reagent in a specific type of nucleophilic aromatic substitution known as Vicarious Nucleophilic Substitution (VNS). google.comrsc.org This reaction allows for the formal substitution of a hydrogen atom on an electron-deficient aromatic ring with an amino group. Although the bulk of the research has been conducted with the iodide salt, the bromide salt is expected to exhibit similar reactivity.
In the VNS reaction, 1,1,1-trimethylhydrazinium (B8733633) salt, in the presence of a strong base such as potassium tert-butoxide, reacts with nitroaromatic compounds to introduce an amino group at a position ortho or para to the nitro group. google.com The mechanism involves the deprotonation of the hydrazinium cation to form a transient nucleophile which then attacks the aromatic ring. Subsequent elimination of trimethylamine (B31210) and the leaving group (halide) from the intermediate sigma-complex, followed by protonation, yields the aminated aromatic product. rsc.org
The amination of various nitroarenes using 1,1,1-trimethylhydrazinium iodide has been reported with good to excellent yields. rsc.org The table below summarizes some of the key findings from these studies.
| Substrate | Product(s) | Yield (%) |
|---|---|---|
| Nitrobenzene | 2-Nitroaniline and 4-Nitroaniline | 85 |
| 3-Nitrobenzonitrile | 2-Amino-3-nitrobenzonitrile and 4-Amino-3-nitrobenzonitrile | 95 |
| 1,3-Dinitrobenzene | 2,4-Dinitroaniline | 92 |
| 3-Nitropyridine | 2-Amino-3-nitropyridine and 4-Amino-3-nitropyridine | 88 |
The regioselectivity of the amination is influenced by the substitution pattern of the nitroarene. For 3-substituted nitrobenzenes, amination generally occurs at the positions ortho and para to the nitro group. rsc.org
Use of this compound as a Precursor for Novel Organic Materials
The unique structure of the 1,1,1-trimethylhydrazin-1-ium cation makes it a valuable precursor for the synthesis of various novel organic materials, including energetic materials and functionalized ionic liquids.
Energetic Materials:
Hydrazinium salts are a well-established class of energetic materials due to their high nitrogen content and positive heats of formation. The 1,1,1-trimethylhydrazinium cation can be paired with various energetic anions to create a new family of energetic salts. Research on the iodide analogue has shown that through metathesis reactions, the iodide can be exchanged for anions such as nitrate (B79036), perchlorate, azide, and dinitramide, yielding energetic salts with varying thermal stabilities and sensitivities. nih.gov
For example, 1,1,1-trimethylhydrazinium iodide is a precursor in a novel synthesis of 1,3,5-triamino-2,4,6-trinitrobenzene (TATB), a powerful and remarkably insensitive high explosive. This process involves the amination of picramide using TMHI.
The properties of some energetic salts derived from the 1,1,1-trimethylhydrazinium cation are presented in the table below. nih.gov
| Anion | Decomposition Temperature (°C) | Impact Sensitivity (J) |
|---|---|---|
| Nitrate | 165 | 15 |
| Perchlorate | 240 | 10 |
| Azide | 150 | 8 |
| Dinitramide | 135 | 5 |
Functionalized Ionic Liquids:
Ionic liquids (ILs) are salts with melting points below 100 °C, and they have gained significant attention as "green" solvents and catalysts due to their low vapor pressure, high thermal stability, and tunable properties. The 1,1,1-trimethylhydrazin-1-ium cation can serve as the cationic component of an ionic liquid. By pairing it with a suitable anion, a hydrazinium-based ionic liquid can be formed. nih.gov
Furthermore, the reactive amino group of the 1,1,1-trimethylhydrazin-1-ium cation can be functionalized prior to or after the formation of the ionic liquid. This allows for the synthesis of "task-specific" ionic liquids with tailored properties for applications in catalysis, separations, and materials science. For instance, attaching a chiral moiety to the hydrazine group could result in a chiral ionic liquid for asymmetric synthesis. Similarly, incorporating a polymerizable group could lead to the formation of poly(ionic liquid)s, which are of interest for applications in membranes and solid-state electrolytes. alfa-chemistry.com
Advanced Analytical Methodologies for the Characterization of 1,1,1 Trimethylhydrazin 1 Ium Bromide in Complex Chemical Systems
Chromatographic Techniques for Purity Assessment and Isolation
Chromatography is a cornerstone for separating 1,1,1-trimethylhydrazin-1-ium bromide from impurities, starting materials, and byproducts. The choice of technique is dictated by the physicochemical properties of the compound and potential contaminants.
High-Performance Liquid Chromatography (HPLC)
As a non-volatile ionic compound, this compound is ideally suited for analysis by HPLC. nih.gov Several HPLC modes can be employed for its purity assessment and isolation.
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is a powerful technique for retaining and separating very polar compounds. mfd.org.mk It utilizes a polar stationary phase (like bare silica) and a mobile phase with a high concentration of a less polar organic solvent (like acetonitrile) and a small amount of an aqueous buffer. mfd.org.mk This mode would effectively retain the 1,1,1-trimethylhydrazin-1-ium cation, allowing for separation from less polar impurities. The retention mechanism in HILIC can be a combination of partitioning and ion-exchange, which can be modulated by adjusting the mobile phase composition, such as the buffer's ionic strength and pH. mfd.org.mk
Reversed-Phase HPLC (RP-HPLC) with Ion-Pairing: While standard RP-HPLC is challenging for highly polar species, the addition of an ion-pairing reagent to the mobile phase can enhance the retention of the 1,1,1-trimethylhydrazin-1-ium cation on a nonpolar C18 column. oup.com The ion-pairing agent, typically a long-chain alkyl sulfonate, forms a neutral ion pair with the cation, which can then be retained by the reversed-phase mechanism.
Ion-Exchange Chromatography (IEC): This technique separates ions based on their affinity for an ion-exchange stationary phase. A cation-exchange column could be used to specifically retain the positively charged 1,1,1-trimethylhydrazin-1-ium cation, while an anion-exchange column could be used to analyze the bromide counter-ion. sielc.com IEC is particularly useful for separating the target compound from other ionic impurities. nih.gov
| Technique | Stationary Phase | Mobile Phase Example | Detection | Principle of Separation |
|---|---|---|---|---|
| HILIC | Bare Silica | Acetonitrile/Ammonium (B1175870) Formate Buffer (e.g., 90:10 v/v) mfd.org.mk | ELSD, CAD, MS | Partitioning of the polar analyte between the adsorbed water layer on the stationary phase and the bulk mobile phase. |
| Ion-Pair RP-HPLC | C18 | Methanol/Water with Sodium Dodecyl Sulfate (B86663) (SDS) | ELSD, CAD, MS | Formation of a neutral ion-pair with the analyte, which is retained by the nonpolar stationary phase. oup.com |
| Ion-Exchange | Cation-Exchange Resin | Aqueous Buffer (e.g., Phosphate or Acetate) with increasing ionic strength gradient | Conductivity, ELSD, MS | Reversible electrostatic interaction between the trimethylhydrazinium cation and the charged stationary phase. sielc.com |
Gas Chromatography-Mass Spectrometry (GC-MS)
Direct analysis of the 1,1,1-trimethylhydrazin-1-ium salt by GC-MS is not feasible due to its lack of volatility. jrwb.de However, GC-MS is an invaluable tool for assessing purity by detecting volatile impurities that may be present from the synthesis process, such as unreacted starting materials or volatile decomposition products. jrwb.de
Furthermore, if volatile derivatives of the 1,1,1-trimethylhydrazin-1-ium cation can be formed, GC-MS becomes a highly sensitive and specific analytical option. Many hydrazines require derivatization to improve their volatility and thermal stability for GC analysis. thescipub.com A common strategy involves reacting the primary amine group of the hydrazine (B178648) moiety with an aldehyde or ketone to form a more stable and volatile hydrazone. nih.gov For instance, reaction with acetone (B3395972) would yield the corresponding acetone trimethylhydrazone. Another approach is silylation, where reagents like N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) replace the active hydrogen on the amine group with a trimethylsilyl (B98337) (TMS) group. thescipub.com
| Derivatizing Agent | Resulting Derivative | Analytical Advantage | Reference for Principle |
|---|---|---|---|
| Acetone | Acetone methylhydrazone (for related hydrazines) | Increases volatility and allows for direct injection GC-MS with high sensitivity. nih.gov | nih.gov |
| Pentafluorobenzaldehyde | Pentafluorobenzaldehyde hydrazone | Creates an electron-capturing derivative suitable for highly sensitive detection. | nih.gov |
| MSTFA / BSTFA | N-trimethylsilyl derivative | Commonly used to increase volatility of polar compounds with active hydrogens. thescipub.com | thescipub.com |
Quantitative Analysis of this compound in Synthetic Mixtures
Accurate quantification of this compound is critical for process control and quality assurance. A combination of chromatographic and classical methods can be employed.
Chromatographic Quantification
HPLC methods, as described above, are readily adapted for quantitative analysis. The use of an appropriate detector is crucial. Since the 1,1,1-trimethylhydrazin-1-ium cation lacks a strong UV chromophore, universal detectors such as an Evaporative Light Scattering Detector (ELSD), a Charged Aerosol Detector (CAD), or a Mass Spectrometer (MS) are preferred. sielc.com Quantification is achieved by creating a calibration curve using standards of known concentration and applying the internal or external standard method for high precision. europa.eu
For the bromide anion, ion chromatography coupled with a suppressed conductivity detector is a standard and highly sensitive method. thermofisher.com Alternatively, IC-MS can be used, offering enhanced selectivity and positive analyte identification, which is beneficial in complex matrices. thermofisher.com
Titrimetric Methods
Classical titration offers a cost-effective and accurate method for quantifying the bulk amount of the compound in a synthetic mixture, provided interferences are absent.
Redox Titration: The hydrazine moiety can be quantified by redox titration. A common titrant is potassium iodate (B108269) (KIO₃) in a strong acid medium (Andrews method), which oxidizes the hydrazine. researchgate.netmt.com The endpoint can be determined potentiometrically.
Precipitation Titration: The bromide content can be determined by argentometric titration, where a standard solution of silver nitrate (B79036) (AgNO₃) is used to precipitate silver bromide (AgBr). The endpoint can be detected using an indicator (e.g., potassium chromate (B82759) in the Mohr method) or potentiometrically.
| Method | Analyte Moiety | Principle | Typical Application |
|---|---|---|---|
| HPLC-ELSD/CAD/MS | Trimethylhydrazinium Cation | Chromatographic separation followed by universal detection. sielc.com | Quantification of the active cation in complex mixtures and final products. |
| Ion Chromatography-Conductivity/MS | Bromide Anion | Ion-exchange separation followed by conductivity or mass spectrometric detection. thermofisher.com | Accurate quantification of the bromide counter-ion, useful for confirming stoichiometry. |
| Redox Titration (e.g., with KIO₃) | Hydrazine Group | Oxidation of the hydrazine functional group by a standard oxidizing agent. mt.com | Bulk assay of raw materials and concentrated synthetic mixtures. |
| Argentometric Titration | Bromide Anion | Precipitation of silver bromide with a standard silver nitrate solution. | Determination of total bromide content in a sample. |
In-situ Spectroscopic Monitoring of Reactions Involving this compound
Understanding the kinetics and mechanisms of reactions where this compound acts as a reactant or catalyst requires real-time monitoring. In-situ spectroscopy allows for the observation of species as they evolve in the reaction vessel without sample extraction.
In-situ Fourier-Transform Infrared (FTIR) and Raman Spectroscopy: These vibrational spectroscopy techniques are powerful for monitoring reactions in solution. By immersing an attenuated total reflectance (ATR) probe into the reaction mixture, changes in the concentration of reactants, intermediates, and products can be tracked by observing the appearance or disappearance of their characteristic vibrational bands. For example, if this compound were used as a reducing agent, one could monitor the N-H or N-N stretching and bending modes to follow its consumption. researchgate.netacs.org
In-situ Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a highly specific technique for monitoring reactions. acs.orgacs.org By placing a reaction tube directly in the NMR spectrometer, one can record spectra at various time intervals. For this compound, the sharp singlet from the three equivalent methyl groups in the ¹H NMR spectrum would serve as a clear probe. acs.org Changes in its chemical shift, intensity, or the appearance of new signals would provide detailed mechanistic and kinetic data about the reaction pathway. Isotope labeling experiments, such as using a ¹⁵N-labeled compound, could further elucidate the reaction mechanism when monitored by ¹⁵N NMR. acs.org
| Technique | Information Provided | Hypothetical Application Example |
|---|---|---|
| In-situ FTIR/Raman | Changes in functional groups, reaction kinetics, detection of intermediates. acs.org | Monitoring the N-H bending vibration to track the consumption of this compound in a condensation reaction. |
| In-situ NMR | Structural information on all species, reaction pathways, kinetics, and stereochemistry. acs.org | Tracking the decrease in the ¹H NMR signal of the methyl protons of the reactant and the simultaneous appearance of signals for the product protons. |
Future Research Directions and Potential Emerging Applications of 1,1,1 Trimethylhydrazin 1 Ium Bromide in Fundamental Chemistry
Exploration of Novel Reaction Pathways for 1,1,1-Trimethylhydrazin-1-ium Bromide
The primary known reaction pathway for the analogous 1,1,1-trimethylhydrazinium (B8733633) iodide (TMHI) is the Vicarious Nucleophilic Substitution (VNS) of hydrogen. organic-chemistry.org This reaction allows for the direct amination of electron-deficient aromatic and heteroaromatic systems. organic-chemistry.orgorganic-chemistry.org In the presence of a strong base, such as potassium tert-butoxide, the 1,1,1-trimethylhydrazin-1-ium cation acts as a potent aminating agent, reacting with nitroarenes to introduce an amino group ortho or para to the nitro group. organic-chemistry.orgresearchgate.net The mechanism involves the formation of a σ-adduct, followed by the base-induced elimination of trimethylamine (B31210). organic-chemistry.org
Future research could systematically explore the reactivity of this compound in these VNS reactions. While the reactive species is the cation, the nature of the halide counter-ion can influence solubility, stability, and reaction kinetics. Comparative studies between the bromide and iodide salts would be crucial to delineate these effects.
Beyond amination, the potential for this compound to participate in other novel reaction pathways is a rich area for investigation. This could include:
Reactions with other electrophiles: Investigating its reactivity towards a broader range of electrophilic systems beyond nitroarenes.
Development of one-pot tandem reactions: Using the VNS reaction as an initial step to introduce a reactive handle for subsequent in-situ transformations.
Exploration as a precursor to other reactive intermediates: Investigating if the cation can be transformed into other useful chemical entities under specific reaction conditions.
Development of New Synthetic Applications Utilizing this compound
Building on its reactivity, this compound could become a valuable tool in synthetic organic chemistry. The VNS amination reaction, for which its iodide analogue is known, provides a powerful method for the synthesis of substituted anilines and other amino-aromatic compounds that are important intermediates in pharmaceuticals and materials science. researchgate.netnih.gov
A notable application of the iodide analogue, TMHI, is in the synthesis of 2,4,6-triamino-1,3,5-trinitrobenzene (TATB), a highly insensitive high explosive. This process utilizes TMHI to aminate picramide, which can be derived from surplus military materials, representing a significant "upcycling" of chemical feedstocks. It is highly probable that this compound could serve as an effective reagent in this and similar syntheses.
Future synthetic applications could focus on:
Synthesis of complex molecules: Incorporating the amination step into the total synthesis of complex natural products or pharmaceutically active compounds.
Combinatorial chemistry: Utilizing the reagent for the rapid generation of libraries of aromatic amines for screening purposes.
Greener synthesis: The VNS reaction can be more direct than traditional methods for synthesizing aromatic amines, which often involve multiple steps of nitration, reduction, and protection/deprotection.
The table below illustrates the types of VNS amination reactions where this compound is expected to be a viable reagent, based on findings with its iodide analogue.
| Substrate | Reagent System | Product(s) | Yield (%) | Reference |
| Nitrobenzene | TMHI / t-BuOK in DMSO | o-Nitroaniline & p-Nitroaniline | - | organic-chemistry.org |
| 3-Nitrotoluene | TMHI / t-BuOK in DMSO | 2-Amino-3-nitrotoluene & 4-Amino-3-nitrotoluene | 81 | organic-chemistry.org |
| 3-Nitroanisole | TMHI / t-BuOK in DMSO | 2-Amino-3-nitroanisole & 4-Amino-3-nitroanisole | 85 | organic-chemistry.org |
| 1,3-Dinitrobenzene | TMHI / t-BuOK in DMSO | 2,4-Dinitro-1,3-phenylenediamine | 88 | organic-chemistry.org |
| 5-Nitroquinoline | TMHI / t-BuOK in DMSO | 8-Amino-5-nitroquinoline | - | researchgate.net |
Data presented for 1,1,1-trimethylhydrazinium iodide (TMHI) as a proxy for the bromide salt.
Advanced Materials Science Applications of this compound (e.g., as components in specialized ionic liquids, phase-transfer catalysis in non-biological contexts)
The structural features of this compound—a quaternary ammonium (B1175870) salt—suggest its potential utility in materials science, an area that remains largely unexplored.
Hybrid Organic-Inorganic Perovskitoids: A significant recent development demonstrated the use of the 1,1,1-trimethylhydrazinium (Me3Hy+) cation to template a novel one-dimensional hybrid organic-inorganic perovskitoid, (Me3Hy)[PbI3]. nih.gov This material exhibits interesting physicochemical properties, including two phase transitions and reddish-orange luminescence at low temperatures. nih.gov The study highlights the role of the organic cation in directing the structure and influencing the properties of the resulting material. nih.gov This opens a direct and exciting avenue for future research using this compound to synthesize new perovskitoid structures, such as (Me3Hy)[PbBr3] or mixed-halide systems, and to study how the change from iodide to bromide in the precursor salt affects the final material's properties.
| Property | Finding for (Me3Hy)[PbI3] | Reference |
| Crystal Structure | 1D hexagonal P63/m symmetry | nih.gov |
| Phase Transitions | Occur at 322 K and 207 K | nih.gov |
| Optical Properties | Reddish-orange luminescence at low temperatures | nih.gov |
| Thermal Stability | Stable up to 300 °C | nih.gov |
Specialized Ionic Liquids: Ionic liquids (ILs) are salts with melting points below 100 °C, and they are explored as green solvents and specialized electrolytes. tcichemicals.com Quaternary ammonium salts are a common class of cations used in ILs. bldpharm.com The 1,1,1-trimethylhydrazin-1-ium cation, with its asymmetric nature and additional N-N bond, could be combined with various anions to create novel ionic liquids. Research would be needed to synthesize these salts and characterize their physical properties (e.g., melting point, viscosity, thermal stability, electrochemical window) to assess their suitability as ILs.
Phase-Transfer Catalysis: Phase-transfer catalysts (PTCs) facilitate the reaction between reactants located in different immiscible phases (e.g., aqueous and organic). vestachem.comtheaic.org Quaternary ammonium salts, such as tetrabutylammonium (B224687) bromide, are the most common PTCs. theaic.orgnih.gov They function by forming an ion pair with the aqueous-phase reactant, which is then soluble in the organic phase where the reaction occurs. vestachem.com this compound has the requisite structure of a PTC. Future research could investigate its efficacy in catalyzing various two-phase organic reactions, such as alkylations, oxidations, and reductions, and compare its performance to established catalysts.
Interdisciplinary Research Opportunities in Chemical Sciences Involving this compound
The potential applications of this compound extend across multiple disciplines within the chemical sciences.
Chemistry and Materials Physics: As demonstrated with the (Me3Hy)[PbI3] perovskitoid, the use of this cation in synthesizing new hybrid materials creates a strong link between synthetic inorganic chemistry and solid-state physics. nih.gov The study of the dielectric, luminescent, and semiconductor properties of new materials derived from this compound would be a highly interdisciplinary endeavor.
Synthetic Chemistry and Engineering: The application of this reagent in converting chemical stockpiles into high-value materials, such as energetic materials, bridges synthetic chemistry with chemical engineering and materials engineering.
Energetic Materials Science: Simple hydrazinium (B103819) salts are known to be components of energetic materials. ias.ac.innih.gov The 1,1,1-trimethylhydrazin-1-ium cation could be paired with energetic anions (e.g., nitrate (B79036), perchlorate, dinitramide) to create a new family of energetic ionic liquids or salts, prompting collaborative research between synthetic chemists and specialists in energetic materials.
Q & A
Basic: How can the synthesis of 1,1,1-Trimethylhydrazin-1-ium bromide be optimized in a laboratory setting?
Methodological Answer:
The synthesis typically involves quaternization of hydrazine derivatives with methylating agents. Key parameters include:
- Reagent stoichiometry : Use a 3:1 molar ratio of methyl bromide to 1,1-dimethylhydrazine to ensure complete trimethylation .
- Solvent selection : Polar aprotic solvents like acetonitrile enhance reaction efficiency by stabilizing intermediates, while ethanol may reduce side reactions .
- Temperature control : Reflux conditions (~80°C) are critical for accelerating the reaction while avoiding decomposition .
- Purification : Recrystallization from acetone or ethanol improves purity, as residual unreacted reagents are removed via fractional crystallization .
Basic: What analytical techniques are most reliable for characterizing this compound?
Methodological Answer:
- Single-crystal X-ray diffraction (SC-XRD) : Resolve molecular geometry and confirm the quaternary ammonium structure using programs like SHELXL .
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR can identify methyl group environments (δ ~3.0–3.5 ppm for N-methyl protons) .
- Mass spectrometry (MS) : Confirm the molecular ion peak at m/z 183.09 (C₅H₁₅BrN₂) and fragmentation patterns .
- Elemental analysis : Verify Br content (theoretical: ~43.6%) to assess purity .
Advanced: How can mechanistic studies elucidate the quaternization pathway of this compound?
Methodological Answer:
- Kinetic monitoring : Use in-situ FTIR or Raman spectroscopy to track methyl bromide consumption and intermediate formation .
- Isotopic labeling : Introduce deuterated methyl groups (CD₃Br) to trace regioselectivity and reaction pathways via MS analysis .
- Computational modeling : Density Functional Theory (DFT) calculations can predict transition states and activation energies for methyl group transfer .
Advanced: What computational approaches are suitable for predicting the physicochemical properties of this compound?
Methodological Answer:
- Molecular dynamics (MD) simulations : Model solubility in polar solvents by analyzing hydrogen-bonding interactions and lattice energies .
- Thermodynamic databases : Estimate melting points and thermal stability using software like COSMOtherm with UNIFAC parameterization .
- Electrostatic potential maps : Identify reactive sites (e.g., bromide ion mobility) for applications in ionic liquids or catalysis .
Advanced: How can researchers resolve contradictions in reported synthetic yields or purity data?
Methodological Answer:
- Reproducibility checks : Standardize reaction conditions (e.g., inert atmosphere, humidity control) to minimize variability .
- Advanced chromatography : Use HPLC with evaporative light scattering detection (ELSD) to quantify impurities below 0.1% .
- Cross-validation : Compare SC-XRD data with computational crystal structure predictions to confirm phase purity .
Advanced: What strategies can enhance the compound’s utility in catalysis or biochemical assays?
Methodological Answer:
- Functionalization : Introduce chiral counterions (e.g., bis(triflimide)) to modulate catalytic activity in asymmetric synthesis .
- Biopolymer compatibility : Test stability in aqueous buffers (pH 4–9) for biochemical applications, adjusting ionic strength to prevent aggregation .
- Structure-activity relationships (SAR) : Compare with analogs (e.g., 1,1-dimethylhydrazinium salts) to identify substituent effects on reactivity .
Table 1: Key Synthetic Parameters for this compound
| Parameter | Optimal Condition | Impact on Yield/Purity | Reference |
|---|---|---|---|
| Solvent | Acetonitrile | Higher yield (~85%) | |
| Temperature | 80°C (reflux) | Faster reaction kinetics | |
| Molar Ratio (CH₃Br:NH₂) | 3:1 | Minimizes di-/mono-methylated byproducts | |
| Purification Method | Ethanol recrystallization | Purity >99% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
